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Compound of Interest

Compound Name: 2-(Methylamino)benzonitrile

Cat. No.: B176525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical
Landscape of a Key Synthetic Intermediate
2-(Methylamino)benzonitrile, a seemingly straightforward aromatic nitrile, serves as a pivotal

building block in the synthesis of a diverse array of biologically active molecules. Its strategic

placement of a methylamino group ortho to the nitrile functionality imbues it with a unique

electronic and steric profile, making it a valuable precursor in the development of novel

therapeutics. A comprehensive understanding of its physical properties is not merely an

academic exercise; it is a fundamental prerequisite for efficient process development,

formulation design, and ultimately, the successful translation of a chemical entity into a viable

drug candidate. This guide provides a detailed exploration of the core physical characteristics

of 2-(Methylamino)benzonitrile, offering both established data and the experimental rationale

behind its determination.

Compound Identity and Core Physicochemical
Parameters
At its core, 2-(Methylamino)benzonitrile is a disubstituted benzene ring, the properties of

which are dictated by the interplay between the electron-withdrawing nitrile group and the

electron-donating methylamino group.
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Property Value Source(s)

Chemical Name 2-(Methylamino)benzonitrile [1]

CAS Number 17320-13-9 [1]

Molecular Formula C₈H₈N₂ [1]

Molecular Weight 132.16 g/mol [1]

Physical Form White to off-white solid

Melting Point 70 °C [1]

Boiling Point 136 °C at 16 Torr [1]

Density (Predicted) 1.06 ± 0.1 g/cm³ [1]

pKa (Predicted) 2.45 ± 0.10 [1]

It is critical to note that the provided density and pKa values are predicted and should be

confirmed by experimental determination for rigorous applications.

Solubility Profile: A Key to Practical Application
The solubility of 2-(Methylamino)benzonitrile in various solvent systems is a critical

parameter for its use in synthesis, purification, and formulation. While comprehensive

quantitative data is not readily available in the public domain, a qualitative assessment based

on its structure ("like dissolves like") and general knowledge of related compounds suggests

the following:

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be readily soluble due to

the polar nature of the nitrile and amino groups.

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble, with the potential for

hydrogen bonding interactions with the methylamino group.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due

to the overall organic character of the molecule.
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Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected, although the

aromatic ring may provide some affinity for toluene.

Aqueous Solubility: Expected to be low due to the hydrophobic nature of the benzene ring.

The methylamino group can be protonated under acidic conditions, which would increase

aqueous solubility.

Experimental Protocol: Determination of Qualitative
Solubility
A systematic approach to determining solubility is crucial for reproducibility.

Methodology:

Sample Preparation: Accurately weigh approximately 10 mg of 2-(Methylamino)benzonitrile
into a series of clean, dry 1-dram vials.

Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, methanol, ethanol,

acetone, DMSO, chloroform, toluene, hexanes) in 0.2 mL increments.

Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for

the complete dissolution of the solid.

Classification:

Soluble: Complete dissolution.

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

Insoluble: No apparent dissolution.

Causality of Experimental Choices: This incremental addition method allows for a more

nuanced observation of solubility rather than a simple "soluble/insoluble" binary classification.

Vortexing ensures thorough mixing and overcomes kinetic limitations to dissolution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b176525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubility Determination Workflow

Weigh 10 mg of
2-(Methylamino)benzonitrile

Add 0.2 mL of
Test Solvent

Vortex for 30s
Visually Inspect Solid Dissolved? Record as 'Soluble'Yes

More Solvent to Add?

No

Yes (< 1 mL) Record as 'Partially Soluble'
or 'Insoluble'

No

Reduced Pressure Boiling Point Workflow

Assemble Short-Path
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Add Sample and
Boiling Chip

Evacuate to
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Condensation Record Temperature

Click to download full resolution via product page

Caption: Workflow for reduced pressure boiling point determination.

Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its structure

and purity. While a comprehensive, publicly available dataset for 2-(Methylamino)benzonitrile
is limited, the expected spectral features can be predicted based on its structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the N-H proton, and the N-methyl protons. The aromatic region will likely display a

complex multiplet pattern due to the ortho, meta, and para couplings. The N-H proton signal

may be broad and its chemical shift will be dependent on the solvent and concentration. The

N-methyl protons will appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the

eight carbon atoms in the molecule. The nitrile carbon will appear in the characteristic

downfield region for nitriles (around 115-125 ppm). The aromatic carbons will resonate in the

110-150 ppm range, and the N-methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Methylamino)benzonitrile is expected to exhibit characteristic absorption

bands:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹. This is a highly

characteristic peak for nitriles.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(Methylamino)benzonitrile, the electron ionization (EI) mass spectrum is

expected to show:

Molecular Ion (M⁺•): A peak at m/z = 132, corresponding to the molecular weight of the

compound.

Key Fragmentation Pathways: Loss of a hydrogen atom to give a peak at m/z = 131. Loss of

a methyl group (CH₃) to give a peak at m/z = 117. Cleavage of the methylamino group could

also lead to other characteristic fragments.

Polymorphism and Crystal Structure
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Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical

consideration in drug development as different polymorphs can exhibit different physical

properties, including solubility, melting point, and stability. To date, there is no publicly available

information on the polymorphism of 2-(Methylamino)benzonitrile.

Similarly, a definitive crystal structure determined by X-ray crystallography has not been

reported in open literature. Such a study would provide invaluable information on the solid-state

conformation, intermolecular interactions, and crystal packing of the molecule, which would

further rationalize its observed physical properties. The presence of both hydrogen bond

donors and acceptors suggests the likelihood of a well-defined hydrogen-bonding network in

the solid state.

Safety and Handling
2-(Methylamino)benzonitrile is a chemical that should be handled with appropriate safety

precautions in a laboratory setting. Based on available safety data, it is classified with the

following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Store in a cool, dry, well-ventilated area away from incompatible materials.
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Conclusion: A Foundation for Further Investigation
This technical guide has synthesized the available data on the physical properties of 2-
(Methylamino)benzonitrile and provided a framework for their experimental determination.

While core parameters such as melting point and boiling point are established, a significant

opportunity exists for further research to fill the existing data gaps, particularly in the areas of

quantitative solubility, experimental density and pKa, comprehensive spectral analysis, and

solid-state characterization. Such studies will undoubtedly provide a more complete

physicochemical understanding of this important synthetic intermediate, thereby empowering

researchers in their pursuit of novel chemical entities with therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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